![molecular formula C19H18N4OS2 B3006889 3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one CAS No. 847400-87-7](/img/structure/B3006889.png)
3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
The compound 3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one is a derivative of benzothiazole, a class of compounds known for their antitumor properties. Benzothiazoles, particularly those with aminophenyl substituents, have been shown to be potent and selective against certain tumor cells, such as breast carcinoma cells . The compound of interest likely shares structural similarities with these benzothiazoles, suggesting potential antitumor activity.
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, and can be modified to produce specific regioisomers . The synthesis of the compound may similarly involve strategic cyclization and substitution reactions, potentially under catalyst- and solvent-free conditions, as seen in the synthesis of related triazole compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole unit, which is a fused aromatic ring system containing sulfur and nitrogen . The molecular conformation is influenced by the substituents on the benzothiazole and triazole rings, which can affect the electronic properties and reactivity of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including covalent binding to cytochrome P450 enzymes, which is critical for their antitumor activity . The presence of a triazole ring in the compound suggests potential for nucleophilic attack at the sulfur or nitrogen atoms, as indicated by molecular electrostatic potential (MEP) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of fluorine can significantly enhance the cytotoxicity of these compounds against certain cancer cell lines . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as hyperpolarizability, can be indicative of the compound's reactivity and potential biological activity .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study by Moreno-Fuquen et al. (2019) focused on the synthesis of related triazole compounds and their structural analysis using X-ray crystallography and theoretical studies. This research highlights the potential of such compounds in advanced material science and pharmaceuticals (Moreno-Fuquen et al., 2019).
Heterocyclic Chemistry
- Savitskii et al. (2008) investigated the reactions of benzothiazol-2-yl-phenylthiosemicarbazide, a compound structurally similar to the one , which showcases its role in heterocyclic chemistry and the potential for creating new compounds with diverse properties (Savitskii et al., 2008).
Antimicrobial Research
- The study by Bektaş et al. (2007) on triazole derivatives, including compounds similar to the one mentioned, found that these compounds exhibit antimicrobial activities, making them significant in the development of new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
- Research by Yadav et al. (2013) on benzimidazole derivatives, which are chemically related, demonstrates their application as corrosion inhibitors, especially in industrial settings (Yadav et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication .
Mode of Action
This compound acts as a quorum sensing inhibitor . It binds to the active site of the LasB system with better affinity compared to reference compounds . This inhibits the quorum sensing pathways, thereby affecting the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The compound showed promising quorum-sensing inhibitor activities in the LasB system . In addition, one of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Propriétés
IUPAC Name |
3-[[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-7-9-14(10-8-13)12-25-18-21-20-17(22(18)2)11-23-15-5-3-4-6-16(15)26-19(23)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQRKIGVOQOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

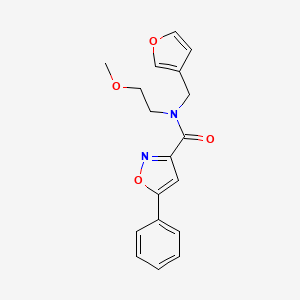
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)
![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)
![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B3006812.png)


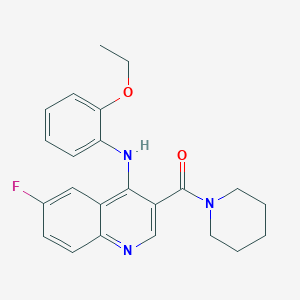
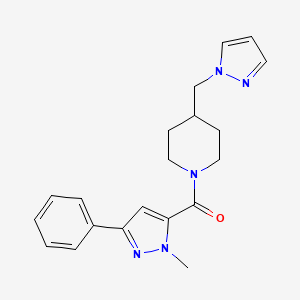
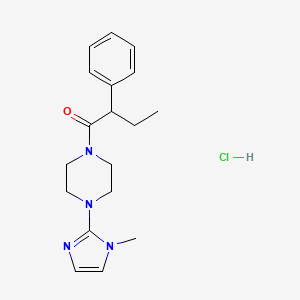
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)
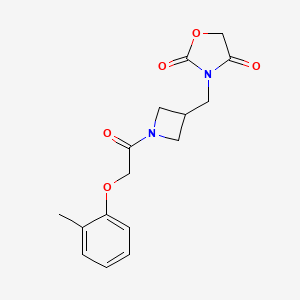

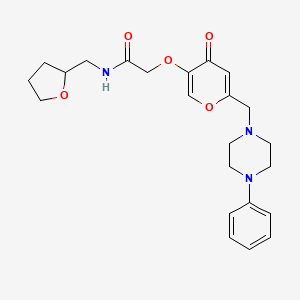
![N-(2-furylmethyl)-3-[1-[2-(mesitylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006828.png)